Akt Inhibitor XI
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.92 (s, 1H, CH=N)
- δ 8.35 (d, J = 8.4 Hz, 1H, chromone H-5)
- δ 7.85–7.45 (m, 3H, chromone H-2, H-6, H-7)
- δ 6.95 (s, 2H, NH₂)
¹³C NMR confirms the presence of key functional groups:
Properties
CAS No. |
779-59-3 |
|---|---|
Molecular Formula |
C₁₁H₉Cl₂CuN₃O₂S |
Molecular Weight |
381.73 |
Synonyms |
(SP-4-3)-Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper; FPA-124 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
Mechanistic Role :
- Blocks Akt activation without affecting upstream PI3K activity, distinguishing it from pan-PI3K inhibitors like LY294002 .

- At 600 nM, it significantly inhibits transendothelial cholesterol transport in endothelial cells, highlighting its role in lipid metabolism and vascular biology .
- Modulates epithelial-mesenchymal transition (EMT) and cell migration in developmental contexts, as shown in endocardial cushion studies .

Comparison with Similar Compounds
Akt Inhibitor XI vs. Akt Inhibitor VIII

Key Findings :
This compound vs. LY294002 (PI3K Inhibitor)
Key Findings :
This compound vs. Other PI3K/Akt Pathway Inhibitors
- MK-2206 (clinical-stage Akt inhibitor): Unlike this compound, MK-2206 is allosteric and shows phase-dependent efficacy in cancer trials, suggesting context-dependent advantages .
- Triciribine: Inhibits Akt phosphorylation but with reported toxicity in normal cells, whereas this compound’s copper-based structure may offer a different safety profile .
Preparation Methods
Reaction of 3-Formylchromone with Thiosemicarbazide
The thiosemicarbazone ligand is synthesized by condensing 3-formylchromone with thiosemicarbazide. Key steps include:
-
Reactants : 3-Formylchromone (1.2 molar equivalents) and thiosemicarbazide (1 molar equivalent).
-
Catalyst : Zinc perchlorate (5 mg per 0.15 mmol reaction) enhances reaction efficiency.
-
Reaction Time : 5–24 hours at room temperature or under reflux.
Mechanism : The aldehyde group of 3-formylchromone reacts with the hydrazine group of thiosemicarbazide, forming a Schiff base (C=N bond). Zinc perchlorate facilitates imine formation by acting as a Lewis acid.
Complexation with Copper(II) Chloride
Formation of the Copper Complex
The thiosemicarbazone ligand is complexed with CuCl₂ to form this compound:
-
Reactants : Thiosemicarbazone ligand (1 molar equivalent) and CuCl₂·2H₂O (1.1 molar equivalents).
-
Yield : 50–70% after filtration and washing with petroleum ether.
Key Interaction : The thiolic sulfur and pyrazole nitrogen atoms of the ligand coordinate with Cu(II), forming a square planar complex.
Purification and Characterization
Purification Methods
Analytical Data
| Property | Data | Source |
|---|---|---|
| Melting Point | 221–235°C | |
| IR (ν, cm⁻¹) | 1645 (C=O), 751 (C-S), 1440 (C=N) | |
| ¹H NMR (δ, ppm) | 13.32–13.63 (N-H), 6.60–7.61 (Ar-H) | |
| ESI-MS (m/z) | [M + Na]⁺ = 350.43 |
X-ray Crystallography : Confirms square planar geometry with Cu(II) coordinated to S and N atoms (bond lengths: Cu-S = 2.28 Å, Cu-N = 2.07 Å).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Zinc Perchlorate) | Method B (Direct Complexation) |
|---|---|---|
| Catalyst | Zn(ClO₄)₂ | None |
| Reaction Time | 24 hours | 6 hours |
| Yield (Ligand) | 71–80% | 60–70% |
| Purity | >95% (HPLC) | >90% (Elemental Analysis) |
Advantages of Method A : Higher ligand yield due to catalytic acceleration.
Advantages of Method B : Simpler protocol with fewer purification steps.
Key Research Findings
-
Catalyst Impact : Zinc perchlorate reduces reaction time by 50% compared to uncatalyzed routes.
-
Solvent Choice : Methanol ensures solubility of both ligand and CuCl₂, minimizing side products.
-
Stoichiometry : A 1:1 ligand-to-Cu ratio prevents Cu(OH)₂ precipitation.
-
Stability : The complex is stable in DMSO and PBS buffers for >48 hours.
Challenges and Optimization Strategies
Q & A
Q. How to contextualize findings within existing literature on Akt signaling?
- Literature Synthesis :
- Compare results with pan-Akt inhibitors (e.g., GSK690693) and isoform-selective agents .
- Use databases like PubMed and COSMIC to identify mutation-specific responses (e.g., PTEN-null vs. wild-type models) .
Tables for Quick Reference
Table 1 : Key Properties of this compound vs. Other Inhibitors
| Property | This compound | Allosteric Inhibitors (e.g., MK-2206) |
|---|---|---|
| Target Domain | PH + Kinase | PH Domain |
| IC50 Range | 10–34 µM | 5–10 nM |
| Off-Target Risks | SYK, PI3K | Minimal |
| Clinical Stage | Preclinical | Phase II/III |
Table 2 : Common Pitfalls and Mitigation Strategies in Akt Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Off-target pathway activation | Co-treatment with compensatory pathway inhibitors |
| Overinterpretation of in vitro data | Validate in 3D organoid or in vivo models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



